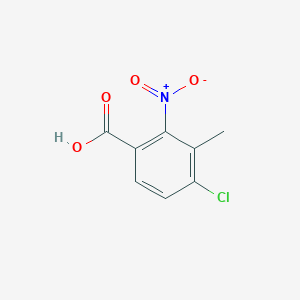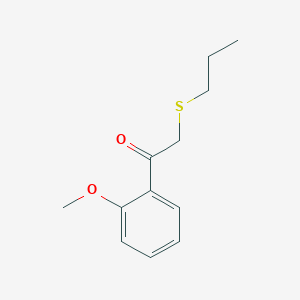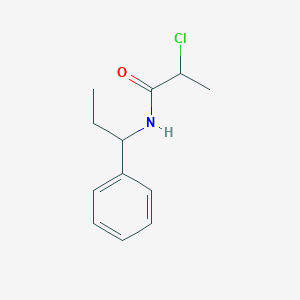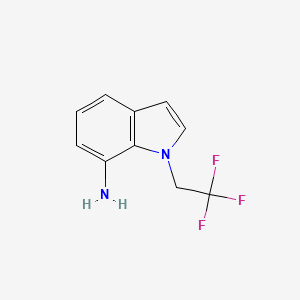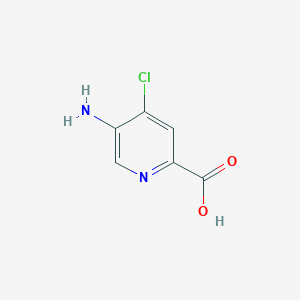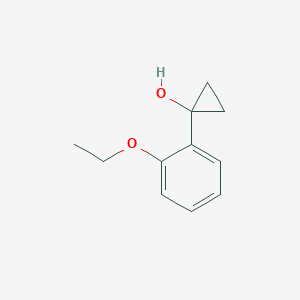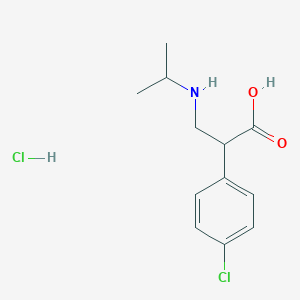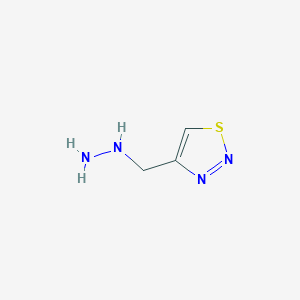
4-(Hydrazinylmethyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydrazinylmethyl)-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a hydrazinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)-1,2,3-thiadiazole typically involves the reaction of 1,2,3-thiadiazole derivatives with hydrazine or hydrazine derivatives. One common method includes the reaction of 4-chloromethyl-1,2,3-thiadiazole with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds smoothly, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Hydrazinylmethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiadiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include azides, hydrazine derivatives, and various substituted thiadiazoles, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Hydrazinylmethyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the development of novel materials with unique electronic and structural properties
Wirkmechanismus
The mechanism of action of 4-(Hydrazinylmethyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the application .
Vergleich Mit ähnlichen Verbindungen
- 4-(Hydrazinylmethyl)benzonitrile
- 4-(Hydrazinylmethyl)-1,2,4-triazole
- 4-(Hydrazinylmethyl)-1,3,4-thiadiazole
Comparison: 4-(Hydrazinylmethyl)-1,2,3-thiadiazole is unique due to its specific ring structure and the presence of the hydrazinylmethyl groupFor instance, the thiadiazole ring provides unique electronic properties that are not present in benzonitrile or triazole derivatives .
Eigenschaften
Molekularformel |
C3H6N4S |
|---|---|
Molekulargewicht |
130.17 g/mol |
IUPAC-Name |
thiadiazol-4-ylmethylhydrazine |
InChI |
InChI=1S/C3H6N4S/c4-5-1-3-2-8-7-6-3/h2,5H,1,4H2 |
InChI-Schlüssel |
FFDMTHDCFRCTMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=NS1)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






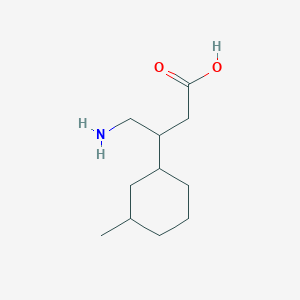
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)
